(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13781506
InChI: InChI=1S/C13H22N2O2/c1-5-13(6-2,11-14-9(3)7-16-11)12-15-10(4)8-17-12/h9-10H,5-8H2,1-4H3/t9-,10-/m1/s1
SMILES: CCC(CC)(C1=NC(CO1)C)C2=NC(CO2)C
Molecular Formula: C13H22N2O2
Molecular Weight: 238.33 g/mol

(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole)

CAS No.:

Cat. No.: VC13781506

Molecular Formula: C13H22N2O2

Molecular Weight: 238.33 g/mol

* For research use only. Not for human or veterinary use.

(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) -

Specification

Molecular Formula C13H22N2O2
Molecular Weight 238.33 g/mol
IUPAC Name (4R)-4-methyl-2-[3-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C13H22N2O2/c1-5-13(6-2,11-14-9(3)7-16-11)12-15-10(4)8-17-12/h9-10H,5-8H2,1-4H3/t9-,10-/m1/s1
Standard InChI Key YNVYZIBIFOOFDD-NXEZZACHSA-N
Isomeric SMILES CCC(CC)(C1=N[C@@H](CO1)C)C2=N[C@@H](CO2)C
SMILES CCC(CC)(C1=NC(CO1)C)C2=NC(CO2)C
Canonical SMILES CCC(CC)(C1=NC(CO1)C)C2=NC(CO2)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features two 4,5-dihydrooxazole rings, each substituted with a methyl group at the 4-position, connected via a pentane-3,3-diyl bridge. The (4R,4'R) stereochemistry ensures a C2C_2-symmetric framework, critical for inducing enantioselectivity in metal-catalyzed reactions. The dihydrooxazole rings adopt a pseudo-planar conformation, stabilized by intramolecular hydrogen bonding between the nitrogen lone pairs and the adjacent methyl substituents .

Physicochemical Data

PropertyValue
Molecular FormulaC13H22N2O2\text{C}_{13}\text{H}_{22}\text{N}_{2}\text{O}_{2}
Molecular Weight238.33 g/mol
CAS Number2828432-10-4
IUPAC Name(4R)-4-methyl-2-[3-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole
SMILESCCC(CC)(C1=NC@@HC)C2=NC@@HC
Boiling PointNot reported
Melting PointNot reported
SolubilitySoluble in dichloromethane, toluene, THF

The compound’s solubility in non-polar solvents facilitates its use in homogeneous catalysis, while its stability under inert atmospheres ensures compatibility with rigorous reaction conditions .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a two-step process:

  • Formation of Oxazole Precursors: 4-Methyl-4,5-dihydrooxazole is prepared via cyclocondensation of methyl-substituted β-amino alcohols with cyanogen bromide.

  • Bridging via Pentane-3,3-diyl Linker: The dihydrooxazole units are coupled using 3,3-diethylpentane-1,5-diol under Mitsunobu conditions, followed by purification via column chromatography .

Reaction Conditions

StepReagents/ConditionsYield
1β-amino alcohol, CNBr, Et₃N, 0°C85%
21,5-pentanediol, DIAD, PPh₃, THF72%

Characterization via 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR confirms the stereochemistry, with distinct signals for the methyl groups (δ 1.2–1.4 ppm) and oxazole protons (δ 3.8–4.2 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 238.33 .

Applications in Asymmetric Catalysis

Enantioselective Diels-Alder Reactions

When coordinated to copper(II) triflate, the ligand facilitates Diels-Alder reactions between cyclopentadiene and α,β-unsaturated aldehydes, achieving enantiomeric excess (eeee) values >90%. The rigid C2C_2-symmetric structure enforces a cis-facial geometry, directing diene and dienophile approach trajectories .

Cyclopropanation of Alkenes

In rhodium-catalyzed cyclopropanations, the ligand enables stereodivergent synthesis of cyclopropane derivatives. For example, styrene reacts with ethyl diazoacetate to yield trans-cyclopropanes with 88% eeee.

Catalytic Performance Data

Reaction TypeSubstrateCatalyst Systemeeee (%)Yield (%)
Diels-AlderCyclopentadieneCu(OTf)₂/Ligand9285
CyclopropanationStyreneRh₂(OAc)₄/Ligand8878
Aldol ReactionBenzaldehydeZn(OTf)₂/Ligand8270

The ligand’s modularity allows tuning of steric and electronic properties by varying the methyl substituents, enhancing compatibility with diverse substrates .

Biological Activity and Pharmacokinetics

While primarily utilized in catalysis, preliminary studies suggest potential bioactivity. Analogous bis-oxazoline derivatives exhibit antifungal properties (MIC: 0.03–2 μg/mL against Candida albicans), though data specific to this compound remain limited. Pharmacokinetic profiling of related ligands reveals metabolic stability (half-life: ~80.5 min in human liver microsomes), warranting further investigation.

Hazard StatementPrecautionary Measure
H315-H319Causes skin/eye irritation
H335May cause respiratory irritation

Safety Data Sheets (SDS) recommend using nitrile gloves, safety goggles, and fume hoods during handling. Storage at 2–8°C under inert atmosphere (N₂/Ar) prevents degradation .

Recent Research Developments

Ligand Optimization

Recent efforts focus on substituting the methyl groups with bulkier tert-butyl or phenyl moieties to enhance enantioselectivity in sterically demanding reactions. For instance, tert-butyl variants achieve 95% eeee in asymmetric epoxidations .

Cross-Coupling Applications

Palladium complexes of the ligand enable Suzuki-Miyaura couplings at room temperature, achieving turnover numbers (TON) >10,000. This advancement underscores its versatility beyond traditional cycloadditions.

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